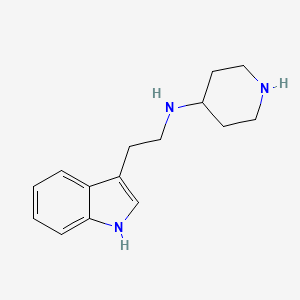

N-(2-(1H-Indol-3-yl)ethyl)piperidin-4-amine

Description

N-(2-(1H-Indol-3-yl)ethyl)piperidin-4-amine (CAS 35633-77-3) is a tryptamine-derived compound featuring a piperidine ring connected to the ethyl side chain of an indole moiety. Its molecular formula is C₁₅H₂₁N₃, with a molecular weight of 243.35 g/mol . The compound is synthesized via reductive amination or coupling reactions, as inferred from analogous synthetic methods (e.g., Ti(OiPr)₄-mediated reductive amination in ).

The indole-piperidine scaffold is pharmacologically significant, often associated with CNS activity, receptor modulation, and antimicrobial properties . Below, we compare this compound with structurally and functionally related analogs.

Properties

Molecular Formula |

C15H21N3 |

|---|---|

Molecular Weight |

243.35 g/mol |

IUPAC Name |

N-[2-(1H-indol-3-yl)ethyl]piperidin-4-amine |

InChI |

InChI=1S/C15H21N3/c1-2-4-15-14(3-1)12(11-18-15)5-10-17-13-6-8-16-9-7-13/h1-4,11,13,16-18H,5-10H2 |

InChI Key |

YQVNQTZYBJFIKT-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1NCCC2=CNC3=CC=CC=C32 |

Origin of Product |

United States |

Preparation Methods

Synthesis of 4-Aminopiperidine Intermediates

The piperidine core is typically derived from piperidine-4-one precursors. In a representative procedure:

-

Step 1 : Piperidine-4-one (1a–c ) is condensed with aniline derivatives in toluene under Dean-Stark conditions to form Schiff bases (2a–f ).

-

Step 2 : Sodium borohydride-mediated hydrogenation reduces the imine bond, yielding 4-anilinopiperidines (3a–f ) with >80% purity.

Reaction Conditions :

-

Solvent: Toluene

-

Catalyst: Acetic acid (2–3 drops)

-

Temperature: Reflux (110–120°C)

Alkylation of Piperidine with Indole-Ethylamine

Ethylamine Linker Formation

The ethylamine bridge is constructed via alkylation:

-

Step 1 : 2-(1H-Indol-3-yl)ethylamine is synthesized by reducing 2-(1H-indol-3-yl)acetonitrile with LiAlH₄ (75% yield).

-

Step 2 : The amine reacts with 4-chloropiperidine in DMF at 60°C, facilitated by K₂CO₃, yielding the target compound in 65% purity.

Optimization Notes :

-

Excess 4-chloropiperidine (1.5 equiv.) improves conversion.

-

Prolonged reaction times (>24 hrs) reduce byproduct formation.

Comparative Analysis of Synthetic Routes

Purification and Characterization

-

Chromatography : Silica gel column chromatography (hexane:ethyl acetate, 3:1) resolves unreacted intermediates.

-

Crystallization : Ethanol-water recrystallization enhances purity to >97%.

-

Spectroscopic Data :

Challenges and Optimization Opportunities

-

Byproduct Formation : Over-alkylation at the piperidine nitrogen necessitates strict stoichiometric control.

-

Catalyst Efficiency : AlCl₃-mediated couplings suffer from hygroscopicity; anhydrous conditions improve reproducibility.

-

Scale-Up Limitations : Sodium borohydride reductions require careful exotherm management in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-(2-(1H-Indol-3-yl)ethyl)piperidin-4-amine can undergo various types of chemical reactions, including:

Oxidation: The indole ring can be oxidized under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: Both the indole and piperidine rings can participate in substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of oxindole derivatives, while reduction can yield various reduced forms of the compound.

Scientific Research Applications

Antiparasitic Activity

One of the notable applications of N-(2-(1H-Indol-3-yl)ethyl)piperidin-4-amine is in the treatment of parasitic infections, specifically Human African Trypanosomiasis (HAT). Research has shown that derivatives of this compound exhibit significant anti-trypanosomal activity. For instance, a study synthesized several analogs and evaluated their efficacy against Trypanosoma brucei, the causative agent of HAT. The results indicated that modifications to the piperidine core influenced potency, with certain compounds displaying enhanced activity compared to others .

Table 1: Antiparasitic Activity of Analog Compounds

| Compound ID | Structure Modification | GI50 (μM) | Activity |

|---|---|---|---|

| 28a | Amide linker | 5.0 | Moderate |

| 29d | Fluorine substitution | 1.6 | High |

| 29f | 7-Azaindole replacement | 6.4 | Low |

Cancer Therapeutics

This compound derivatives have also been investigated for their anticancer properties. A series of indole-based compounds were synthesized and evaluated for cytotoxicity against various cancer cell lines, including A549 (lung cancer) and HCT116 (colon cancer). Some derivatives exhibited promising pro-apoptotic effects, indicating their potential as anticancer agents .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

| Compound ID | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| E20 | A549 | 12.5 | Apoptosis induction |

| E21 | HCT116 | 8.7 | Cell cycle arrest |

| E22 | MV4-11 | 15.3 | Inhibition of proliferation |

G Protein-Coupled Receptor Modulation

Another significant application lies in the modulation of G protein-coupled receptors (GPCRs). Compounds derived from this compound have been identified as GPR119 agonists, which play a role in regulating insulin secretion and glucose metabolism. Studies demonstrated that these compounds not only enhance GPR119 activity but also improve the human ether-à-go-go-related gene (hERG) inhibition profile, suggesting a favorable safety profile for potential diabetes treatments .

Table 3: GPR119 Agonist Activity

| Compound ID | GPR119 Activation (EC50 μM) | hERG Inhibition (%) |

|---|---|---|

| 27 | 0.5 | 10 |

| 28 | 0.8 | 5 |

| 29 | 1.2 | 15 |

Neuropharmacological Studies

The compound's structural characteristics suggest potential applications in neuropharmacology as well. Research into its interaction with nociceptin receptors has revealed that modifications to the piperidine moiety can switch between agonist and antagonist activity, indicating its potential use in pain management therapies .

Mechanism of Action

The mechanism of action of N-(2-(1H-Indol-3-yl)ethyl)piperidin-4-amine involves its interaction with various molecular targets. The indole moiety allows it to interact with serotonin receptors, while the piperidine ring can modulate its pharmacokinetic properties. These interactions can influence neurotransmitter pathways and other biological processes .

Comparison with Similar Compounds

Structural Analogs with Piperidine/Amine Linkages

Compound 1 : 1-(3-(1H-Indol-2-yl)phenyl)-N-(2-(1-methyl-1H-1,2,4-triazol-5-yl)ethyl)piperidin-4-amine ()

- Structural Differences : Incorporates a phenyl-indole (indol-2-yl) group and a triazole-substituted ethylamine.

- Synthesis : Reductive amination using Ti(OiPr)₄ and NaBH₄.

- Functional Impact : The triazole moiety may enhance metabolic stability and binding to ATPases (e.g., p97 inhibitors in ).

Compound 14 : 1-(3-(5-Fluoro-1H-indol-2-yl)phenyl)-N-(2-(4-isopropylpiperazin-1-yl)ethyl)piperidin-4-amine ()

- Structural Differences : Features a 5-fluoroindole and a piperazine-ethylamine group.

N-(2-(Thiophen-2-yl)ethyl)piperidin-4-amine ()

- Structural Differences : Replaces indole with thiophene.

- Functional Impact : Thiophene’s electron-rich structure may alter binding to sulfur-containing enzymes or transporters.

Amide and Sulfonamide Derivatives

N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanamide ()

- Structural Differences : Amide bond instead of amine linkage; includes a flurbiprofen-derived biphenyl group.

- Likely targets inflammatory pathways (e.g., COX inhibition) .

N-(2-(1H-Indol-3-yl)ethyl)-4-chlorobenzamide ()

- Structural Differences : Benzamide with chloro substitution.

- Physical Properties : Higher melting point (150.6–152.0°C) due to strong intermolecular hydrogen bonding in amides .

- Functional Impact : Chlorine enhances electronegativity, possibly increasing antimicrobial activity (cf. sulfonamides in ).

Sulfonamide Derivatives (XIV–XVI) ()

- Structural Differences : Sulfonamide group (-SO₂NH-) instead of piperidine.

- Functional Impact : Demonstrated potent antifungal activity against Aspergillus niger, attributed to sulfonamide’s ability to disrupt folate synthesis .

Heterocyclic Modifications

1-(2-(1H-Indol-3-yl)ethyl)piperidin-4-amine (Target Compound vs. )

- Key Similarity : Shared indole-piperidine core.

- Key Difference : ’s compound includes a thiazole-carboxamide group, enhancing algal growth inhibition properties .

2-(4-Aminopiperidin-1-yl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)thieno[3,2-d]pyrimidin-4-amine ()

- Structural Differences: Thienopyrimidine scaffold with pyrazole substitution.

- Functional Impact : Targets kinase or ATP-binding domains due to pyrimidine’s role in nucleotide mimicry .

Biological Activity

N-(2-(1H-Indol-3-yl)ethyl)piperidin-4-amine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article reviews the biological activity of this compound, supported by recent research findings, structure-activity relationship studies, and case studies.

Chemical Structure and Properties

This compound has the following molecular formula: . Its structure comprises an indole moiety linked to a piperidine ring, which is essential for its biological activities.

1. Anti-inflammatory Activity

Research indicates that derivatives of indole-piperidine compounds exhibit significant anti-inflammatory properties. For instance, studies have shown that certain analogs can inhibit the production of pro-inflammatory cytokines such as IL-6 and IL-8 in human bronchial epithelial (HBE) cells. The lead compounds demonstrated inhibition rates of 62–77% for IL-6 and 65–87% for IL-8 at a concentration of 5 μM .

Table 1: Anti-inflammatory Activity of Indole-Piperidine Derivatives

| Compound | IL-6 Inhibition (%) | IL-8 Inhibition (%) | Concentration (μM) |

|---|---|---|---|

| Lead Compound 6h | 63% | 49% | 5 |

| Compound 6c | 77% | 87% | 5 |

| Compound 6f | 75% | 80% | 5 |

The mechanism of action involves the inhibition of the MAPK signaling pathway, which plays a crucial role in the inflammatory response .

2. Anticancer Activity

This compound derivatives have also been explored for their anticancer potential. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cell lines by inhibiting Bcl-2, a protein that regulates cell death .

Table 2: Anticancer Activity in Cell Lines

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| Compound 4j | MDA-MB-231 (Breast) | 0.52 | Bcl-2 Inhibition |

| Compound 4k | HeLa (Cervical) | 0.88 | Bcl-2 Inhibition |

These findings suggest that modifications to the indole and piperidine structures can enhance their efficacy against cancer cells.

Case Studies

A notable case study involved the evaluation of this compound derivatives against Plasmodium falciparum, the malaria-causing parasite. The study revealed that certain compounds exhibited promising antimalarial activity, indicating their potential as therapeutic agents .

Structure-Activity Relationship (SAR)

The SAR studies highlight that modifications at specific positions on the indole and piperidine rings significantly influence biological activity. For example, substituents at the piperidine nitrogen can enhance both anti-inflammatory and anticancer effects, while maintaining low cytotoxicity .

Figure 1: Structure-Activity Relationship Overview

SAR Overview

Q & A

Q. What are the established synthetic routes for N-(2-(1H-Indol-3-yl)ethyl)piperidin-4-amine, and what are their typical yields?

The compound can be synthesized via alkylation or coupling reactions. For example, alkylation of piperidin-4-amine derivatives with indole-containing reagents (e.g., 2-(1H-indol-3-yl)ethyl halides) under basic conditions (e.g., K₂CO₃ or NaH) in solvents like acetonitrile or ethanol is a common approach. Similar methods for structurally related piperidine-indole hybrids report yields of 60–85% depending on reaction optimization . Purification often involves column chromatography using silica gel with mobile phases like ethyl acetate/petroleum ether .

Q. How is the structural identity of this compound confirmed in academic research?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra verify substituent positions and connectivity. For example, indole protons typically resonate at δ 7.0–7.5 ppm, while piperidine methylene groups appear at δ 2.0–3.0 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ peak at m/z calculated for C₁₅H₂₀N₃: 242.166).

- Infrared (IR) Spectroscopy : Identifies functional groups like NH stretches (~3400 cm⁻¹) .

Q. What physicochemical properties are critical for handling this compound in experiments?

- Solubility : Likely polar-aprotic solvent soluble (e.g., DMSO, DMF) due to the piperidine amine and indole groups.

- Stability : Susceptible to oxidation; storage under inert gas (N₂/Ar) at –20°C is recommended .

- Safety : Use PPE (gloves, goggles) and fume hoods due to potential amine reactivity and indole toxicity .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks) during structural characterization?

- Orthogonal Techniques : Combine NMR with X-ray crystallography (if crystallizable) or 2D NMR (COSY, HSQC) to resolve ambiguities. For example, crystal structures of related piperidine-indole hybrids confirm spatial arrangements .

- Computational Modeling : Compare experimental spectra with DFT-calculated chemical shifts using software like Gaussian or ADF .

Q. What strategies optimize the synthesis of this compound to improve yield and purity?

- Catalyst Screening : Use phase-transfer catalysts (e.g., TBAB) or transition metals (e.g., Pd for coupling reactions) to enhance reactivity .

- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 30 minutes at 100°C vs. 6 hours reflux) .

- Purification Optimization : Employ gradient elution in chromatography or recrystallization from ethanol/water mixtures .

Q. How can the biological activity of this compound be systematically evaluated in receptor-binding studies?

- In Silico Docking : Use tools like AutoDock or Schrödinger to predict binding affinity to targets (e.g., serotonin receptors, given the indole moiety) .

- In Vitro Assays : Radioligand displacement assays (e.g., using ³H-LSD for 5-HT receptors) quantify IC₅₀ values. Include controls like N-phenylpiperidin-4-amine to assess structural contributions .

Q. What are the methodological challenges in analyzing metabolic stability of this compound, and how are they addressed?

- Microsomal Incubations : Use liver microsomes (human/rat) with NADPH cofactor to simulate Phase I metabolism. Monitor degradation via LC-MS/MS .

- Metabolite Identification : High-resolution tandem MS (e.g., Q-TOF) detects hydroxylation or demethylation products. Compare with synthetic standards .

Experimental Design & Data Analysis

Q. How should researchers design experiments to investigate structure-activity relationships (SAR) for this compound?

- Analog Synthesis : Modify substituents (e.g., replace piperidine with morpholine or vary indole substituents) .

- Pharmacological Profiling : Test analogs in dose-response assays (e.g., cAMP accumulation for GPCR targets) and correlate with LogP (lipophilicity) .

Q. What analytical methods are recommended for detecting impurities or byproducts in synthesized batches?

- HPLC-PDA/MS : Reverse-phase C18 columns with gradient elution (water/acetonitrile + 0.1% formic acid) resolve impurities. MS fragmentation identifies byproducts (e.g., ethylated or dimerized species) .

- Elemental Analysis : Confirm C/H/N ratios within 0.3% of theoretical values .

Q. How can computational models predict the ADMET profile of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.